molecular formula C10H8F6 B14629619 [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene CAS No. 55012-43-6

[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene

Cat. No.: B14629619
CAS No.: 55012-43-6
M. Wt: 242.16 g/mol
InChI Key: PBUGTBYHURTCEB-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinctive characteristics, such as high thermal stability and resistance to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene typically involves the introduction of difluoromethyl and tetrafluoropropyl groups onto a benzene ring. One common method is the difluoromethylation of benzene derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated benzoic acids, hydrogenated derivatives, and various substituted benzene compounds .

Scientific Research Applications

[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the tetrafluoropropyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Trifluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene
  • [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]toluene
  • [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]phenol

Uniqueness

Compared to similar compounds, [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene exhibits unique properties due to the specific arrangement of fluorine atoms, which enhances its thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

55012-43-6

Molecular Formula

C10H8F6

Molecular Weight

242.16 g/mol

IUPAC Name

[2-(difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene

InChI

InChI=1S/C10H8F6/c11-8(12)9(13,10(14,15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

PBUGTBYHURTCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)F)(C(F)(F)F)F

Origin of Product

United States

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